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Compound of Interest

Compound Name: 2-(6-Bromopyridin-2-yl)ethanol

Cat. No.: B584712

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 2-(6-Bromopyridin-2-yl)ethanol (CAS No: 955370-07-7).[1][2] Due to the limited
availability of directly published experimental spectra in peer-reviewed literature, this document
presents a combination of reported chemical properties and predicted spectroscopic data
based on the analysis of structurally similar compounds. The methodologies for obtaining such
data are detailed to guide researchers in their own analytical characterizations.

Chemical Structure and Properties

e Molecular Formula: C7HsBrNO[1][2]

e Molecular Weight: 202.05 g/mol [1][2]
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e Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-(6-Bromopyridin-2-
yl)ethanol. These predictions are derived from established principles of NMR, MS, and IR
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spectroscopy and by comparing with data from analogous structures such as 2-bromopyridine,
ethanol, and other substituted pyridines.

Table 1: Predicted *H NMR Data

e Solvent: CDCIs

e Frequency: 400 MHz

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~7.55 t 1H H4 (Pyridine)
~7.35 d 1H H5 (Pyridine)
~7.15 d 1H H3 (Pyridine)
~3.95 t 2H -CH2-OH
~3.00 t 2H Pyridine-CH2-
(variable) brs 1H -OH

Table 2: Predicted **C NMR Data

e Solvent: CDCIs

e Frequency: 100 MHz
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Chemical Shift (6, ppm)

Assignment

~162 C2 (Pyridine)
~142 C6 (Pyridine)
~139 C4 (Pyridine)
~128 C5 (Pyridine)
~120 C3 (Pyridine)
~61 -CH2-OH

~42 Pyridine-CHz-

m/z Predicted Identity Notes
Molecular ion peak, showing
201/203 [M]* _ . _
isotopic pattern for Bromine.
Loss of the hydroxymethyl
170/172 [M - CH20H]*
group (alpha-cleavage).
122 [M - Br]* Loss of the Bromine atom.
Fragment of the pyridine rin
92 [CeHaN]* g by g

after side-chain cleavage.

Table 4: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber . . . .
Intensity Functional Group Vibration Mode

(cm™)

3400-3200 Strong, Broad O-H Stretching

3100-3000 Medium C-H (Aromatic) Stretching

2950-2850 Medium C-H (Aliphatic) Stretching
) C=C, C=N (Pyridine )

1580, 1550, 1450 Medium-Strong _ Stretching

Ring)
~1200 Strong C-O Stretching
~600 Medium C-Br Stretching

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These represent
standard operating procedures for the characterization of novel organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 2-(6-Bromopyridin-2-yl)ethanol in approximately
0.7 mL of a deuterated solvent (e.g., CDCls or DMSO-ds) in a standard 5 mm NMR tube.

 Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
e 'H NMR Acquisition:

o Acquire spectra with a spectral width of approximately 16 ppm.

o Employ a relaxation delay of 1-2 seconds between scans.

o Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.
e 13C NMR Acquisition:

o Acquire spectra with a spectral width of approximately 240 ppm.
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o Use a relaxation delay of 2-5 seconds.

o Co-add 1024 to 4096 scans.

o Data Processing: Apply Fourier transformation to the raw Free Induction Decay (FID) data.
Phase and baseline correct the resulting spectra. Calibrate the chemical shifts using the
residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in
a volatile organic solvent such as methanol or acetonitrile.

e Instrumentation: Use a mass spectrometer equipped with an Electron lonization (EI) source,
coupled with a Gas Chromatograph (GC) for sample introduction.

e GC-MS Conditions:

o GC Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 pm
film thickness).

o Oven Program: Start at 50°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10-
20°C/min.

o Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.
» MS Conditions:

o lonization Mode: Electron lonization (EIl) at 70 eV.

o Mass Range: Scan from m/z 40 to 400.

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak
(including its isotopic pattern for bromine) and major fragmentation ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

e Sample Preparation:
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o Solid (Neat): If the sample is a solid, place a small amount directly onto the diamond
crystal of an Attenuated Total Reflectance (ATR) accessory.

o Liquid Film: If the sample is a low-viscosity oil, a thin film can be prepared between two
KBr or NaCl plates.

e Instrumentation: Use a standard FTIR spectrometer.

e Acquisition:
o Collect a background spectrum of the empty sample holder (or clean ATR crystal).
o Collect the sample spectrum over a range of 4000 to 400 cm~1.
o Co-add 16 to 32 scans to improve the signal-to-noise ratio.

o Data Processing: The instrument software will automatically ratio the sample spectrum
against the background to produce the final transmittance or absorbance spectrum. Analyze
the spectrum to identify characteristic absorption bands corresponding to the functional
groups present in the molecule.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a
synthesized chemical compound.

Mass Spectrometry
(EI-MS)

Synthesis of Purification Pure Compoun
2-(6-Bromopyridin-2-yl)ethanol (e.g., Column Chromatography) P
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of
an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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